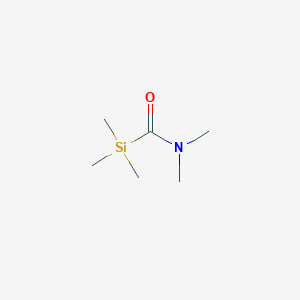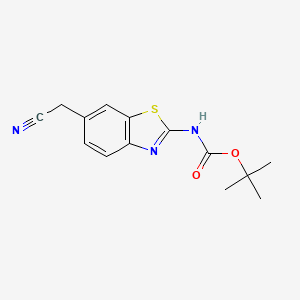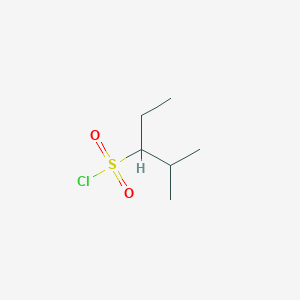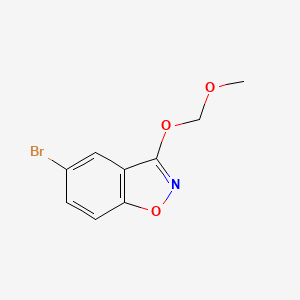![molecular formula C6H3Cl2N3 B12093924 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with an intriguing structure. It belongs to the class of pyridine derivatives fused with a triazole ring. The compound’s chemical formula is C₅H₃Cl₂N₃, and its systematic name reflects its unique arrangement of atoms.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of 3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine. One common approach involves cyclization of appropriate precursors. For instance:
Cyclization of 3,6-dichloropyridine-2-carboxylic acid hydrazide: This method involves reacting 3,6-dichloropyridine-2-carboxylic acid hydrazide with suitable reagents to form the triazole ring.
Cyclization of 3,6-dichloropyridine-2-carboxylic acid with hydrazine hydrate: Another route utilizes the direct cyclization of 3,6-dichloropyridine-2-carboxylic acid with hydrazine hydrate.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield significant quantities of the compound.
化学反応の分析
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the chloro substituents.
Oxidation and Reduction: The compound may be oxidized or reduced under specific conditions.
Common Reagents: Reagents like hydrazine, acids, and bases are often employed.
Major Products: The primary products depend on the specific reaction conditions but may include derivatives with modified substituents.
科学的研究の応用
This compound finds applications across different fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure and biological activity.
Biological Studies: It may serve as a probe for investigating cellular processes.
Materials Science: Its properties could be harnessed for material design.
作用機序
The exact mechanism by which 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
類似化合物との比較
While there are no direct analogs, we can compare it to related pyridine-triazole hybrids. Notable compounds include and .
特性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC名 |
3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |
InChIキー |
RTCUWMYFGXWOJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)

![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12093854.png)


![Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-](/img/structure/B12093874.png)
![2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid](/img/structure/B12093879.png)







